A Technical Guide to the Physicochemical Properties of 6-Phenyl-1-oxaspiro[2.5]octane
A Technical Guide to the Physicochemical Properties of 6-Phenyl-1-oxaspiro[2.5]octane
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis of 6-Phenyl-1-oxaspiro[2.5]octane (CAS No: 2815-37-4). As a member of the spirocyclic ether family, this compound possesses a unique three-dimensional architecture, integrating a rigid spirocyclic core with a phenyl substituent.[1] This structure makes it a molecule of significant interest in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate for developing more complex molecules and potential therapeutic agents.[1] This document details its chemical identity, core physical properties, and the standard analytical workflows required for its structural elucidation and confirmation, providing researchers, scientists, and drug development professionals with a foundational resource.
Introduction to Spirocyclic Ethers and 6-Phenyl-1-oxaspiro[2.5]octane
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prominent structural motifs in a multitude of bioactive natural products and pharmaceuticals.[1][2] Their rigid, well-defined three-dimensional geometry allows for the precise spatial arrangement of functional groups, a critical feature for optimizing interactions with biological targets like enzyme active sites or receptor binding pockets.[1] Spirocyclic ethers, which incorporate an ether linkage into this framework, are particularly attractive scaffolds in drug discovery.[2]
6-Phenyl-1-oxaspiro[2.5]octane is a notable example, featuring a cyclohexane ring fused to an oxirane (epoxide) ring at a single spirocenter. The presence of the phenyl group further enhances its molecular complexity and potential for diverse chemical interactions. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for its characterization.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. These data serve as the benchmark for all subsequent experimental work.
Molecular Structure and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-phenyl-1-oxaspiro[2.5]octane | [1] |
| CAS Number | 2815-37-4 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₆O | [1][6] |
| Molecular Weight | 188.26 g/mol | [1][7] |
| Canonical SMILES | C1CC2(CCC1C3=CC=CC=C3)CO2 | [1][6] |
| InChIKey | RDIINJBTORBOFF-UHFFFAOYSA-N | [1][6] |
Tabulated Physicochemical Data
The physical state, solubility, and stability of the compound are critical parameters for its handling, storage, and application in experimental protocols.
| Property | Observation / Value | Technical Insight |
| Appearance | Colorless to pale yellow liquid | [1] The color can be an indicator of purity; impurities may impart a yellowish hue. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [1] The predominantly nonpolar hydrocarbon structure dictates its miscibility with organic media. It is expected to have low solubility in aqueous solutions. |
| Stability | Stable under standard laboratory conditions | [1] As an epoxide, it can be sensitive to strong acids or nucleophiles, which can induce ring-opening reactions. Standard storage in a cool, dry place is recommended.[7] |
| Predicted XlogP | 2.7 | [6] This value suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability. |
| Melting/Boiling Point | Data not consistently available; varies with purity | [1] For compounds of this molecular weight, purification is often achieved via chromatography rather than distillation, hence the scarcity of boiling point data. |
Synthesis and Analytical Characterization Workflow
The synthesis and purification of 6-Phenyl-1-oxaspiro[2.5]octane must be followed by a rigorous analytical workflow to confirm its identity and purity. The choice of synthetic route and analytical techniques is driven by the need to unambiguously verify the formation of the spirocyclic epoxide core.
General Synthetic Approach: The Corey-Chaykovsky Reaction
A foundational and highly effective method for constructing the 1-oxaspiro[2.5]octane skeleton is the Corey-Chaykovsky reaction.[8][9] This protocol involves the reaction of a ketone—in this case, 4-phenylcyclohexanone—with a sulfur ylide, such as dimethylsulfoxonium methylide.
Causality of Experimental Choice: The sulfur ylide acts as a nucleophilic methylene-transfer agent. Unlike Wittig reagents which typically yield alkenes, the sulfur ylide's mechanism involves nucleophilic addition to the carbonyl followed by an intramolecular Sₙ2 displacement, which efficiently forms the three-membered epoxide ring. This method is preferred for its high yield and stereoselectivity in many cases.[8]
Caption: Integrated workflow for the analytical validation of the target compound.
NMR is the most powerful tool for elucidating the precise structure and conformation of 6-Phenyl-1-oxaspiro[2.5]octane. [1][10]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a proton NMR spectrum. The aromatic protons of the phenyl group are expected to appear in the δ 7.0-7.5 ppm region. The aliphatic protons on the cyclohexane and oxirane rings will appear upfield, typically in the δ 1.0-3.0 ppm range. The specific chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment. [10]3. ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will confirm the presence of the correct number of carbon atoms. Distinct signals will be observed for the aromatic carbons, the spiro-carbon, the oxirane carbons, and the other aliphatic carbons of the cyclohexane ring.
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Data Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular framework. Advanced 2D NMR techniques (like COSY and HSQC) can be employed to definitively map proton-proton and proton-carbon correlations.
MS is used to confirm the molecular weight and elemental formula.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Acquisition (ESI-MS): Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
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Data Interpretation: The primary ion expected in positive mode is the protonated molecule [M+H]⁺. For C₁₃H₁₆O, the predicted monoisotopic mass is 188.12012 Da, so the [M+H]⁺ ion should be observed at m/z 189.12740. [6]High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
Applications and Scientific Relevance
The physicochemical profile of 6-Phenyl-1-oxaspiro[2.5]octane makes it a valuable entity in several scientific domains:
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Organic Synthesis: It serves as a key intermediate. The strained oxirane ring is susceptible to nucleophilic ring-opening, providing a facile route to introduce new functional groups at the C2 or C7 positions, leading to the synthesis of more complex molecules. [1]* Medicinal Chemistry: The rigid spirocyclic scaffold is ideal for positioning the phenyl group and other potential substituents in specific vectors to probe interactions with biological macromolecules. [1]Its potential antibacterial and anticancer activities are areas of active investigation. [1]* Material Science: The unique spirocyclic structure can be incorporated into polymers or other materials to influence their physical properties. [1]
Conclusion
6-Phenyl-1-oxaspiro[2.5]octane is a chemically significant molecule defined by its unique spirocyclic ether structure. Its properties—moderate lipophilicity, solubility in common organic solvents, and a reactive epoxide handle—make it a versatile tool for chemists. A robust analytical workflow, spearheaded by NMR spectroscopy and mass spectrometry, is essential for its unambiguous characterization. As the demand for novel three-dimensional molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the fundamental properties of compounds like 6-Phenyl-1-oxaspiro[2.5]octane is indispensable for future innovation.
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